molecular formula C5H4ClNOS B1321304 2-Methyl-1,3-thiazole-4-carbonyl chloride CAS No. 55842-53-0

2-Methyl-1,3-thiazole-4-carbonyl chloride

Cat. No. B1321304
CAS RN: 55842-53-0
M. Wt: 161.61 g/mol
InChI Key: KHORPZFSYQUYDV-UHFFFAOYSA-N
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Patent
US05010093

Procedure details

Phosphorus pentachloride (13.35 g) was added in small portions to a suspension of 2-methyl-4-thiazolecarboxylic acid (7.65 g) in dry dichloromethane over a period of 10 minutes. The resulting mixture was vigorously stirred for 1.5 hours at room temperature and then concentrated under reduced pressure. The residue was dissolved in dry benzene (40 ml) and the mixture was concentrated under reduced pressure to give yellow powders of 2-methyl-4-thiazolecarbonyl chloride (9.0 g).
Quantity
13.35 g
Type
reactant
Reaction Step One
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)[Cl:2].[CH3:7][C:8]1[S:9][CH:10]=[C:11]([C:13]([OH:15])=O)[N:12]=1>ClCCl>[CH3:7][C:8]1[S:9][CH:10]=[C:11]([C:13]([Cl:2])=[O:15])[N:12]=1

Inputs

Step One
Name
Quantity
13.35 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
7.65 g
Type
reactant
Smiles
CC=1SC=C(N1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was vigorously stirred for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dry benzene (40 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC=1SC=C(N1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 104.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.